2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid
Description
2-Hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a tetrazole ring at the 5-position. The tetrazole group is a critical pharmacophore in many ARBs, contributing to high receptor-binding affinity and metabolic stability . This compound’s structural features make it a candidate for pharmaceutical applications, particularly in cardiovascular therapeutics, though its specific biological activity requires further exploration.
Properties
CAS No. |
68535-39-7 |
|---|---|
Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-hydroxy-5-(2H-tetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O3/c13-6-2-1-4(3-5(6)8(14)15)7-9-11-12-10-7/h1-3,13H,(H,14,15)(H,9,10,11,12) |
InChI Key |
ZFXPNVWAVFNWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Tetrazole Ring Formation via Azide Cycloaddition
One classical approach involves the synthesis of tetrazole rings by [3+2] cycloaddition of azides to nitriles. The general route to 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid starts from 2-hydroxy-5-cyanobenzoic acid as the precursor.
Step 1: Synthesis of 2-hydroxy-5-cyanobenzoic acid (starting material) by nitrile substitution or via functional group transformation of salicylic acid derivatives.
Step 2: Reaction of 2-hydroxy-5-cyanobenzoic acid with sodium azide or ammonium azide under acidic or thermal conditions to induce cycloaddition forming the tetrazole ring at the nitrile carbon.
Reaction conditions: Typically, the azide cycloaddition is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) for several hours.
Yields: Reported yields for this cycloaddition step range from 70% to 90%, depending on reaction time and purity of starting materials.
Purification: The product is purified by recrystallization from ethanol or ethyl acetate.
Ortho-Lithiation Directed Functionalization (Patent Method)
A patented method utilizes the directing effect of the tetrazole group to achieve ortho-lithiation on tetrazolylbenzene derivatives, which can then be functionalized to yield the target compound.
Step 1: Preparation of 5-(tetrazol-5-yl)benzene or its N-trityl protected derivative, typically synthesized from benzonitrile and ammonium azide.
Step 2: Treatment with alkyllithium reagents (e.g., n-butyllithium) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (-40 °C to 10 °C) to lithiate the ortho position relative to the tetrazole substituent.
Step 3: Reaction of the ortho-lithiated intermediate with electrophiles such as carbon dioxide to introduce the carboxylic acid group, forming 2-hydroxy-5-(tetrazol-5-yl)benzoic acid after workup.
| Parameter | Conditions |
|---|---|
| Alkyllithium reagent | n-butyllithium, sec-butyllithium, or t-butyllithium |
| Solvent | Tetrahydrofuran (THF), 2-methyltetrahydrofuran, or diethyl ether |
| Temperature | -40 °C to 10 °C (lithiation), -78 °C to 25 °C (electrophilic quench) |
| Reaction time | 30 minutes to 5 hours (lithiation), 10 minutes to 5 hours (quench) |
Advantages: This method offers regioselectivity and versatility, allowing the introduction of various substituents at the ortho position directed by the tetrazole group.
Yield: The overall yield for the ortho-substituted benzoic acid derivatives can exceed 80%.
Multi-Step Functional Group Transformations (Literature Synthesis)
Some literature reports describe a multi-step synthesis involving:
Friedel-Crafts acylation to introduce acetyl groups on phenolic rings.
Subsequent bromination and nucleophilic substitution to install functional groups.
Coupling reactions with tetrazole precursors or hydrazides followed by cyclization to form the tetrazole ring.
Final purification by recrystallization and chromatographic methods.
This approach is more time-consuming but allows for structural modifications and derivatization.
Data Table Summarizing Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Azide Cycloaddition | 2-hydroxy-5-cyanobenzoic acid | Sodium azide, DMF, 80–120 °C, 6–12 h | 70–90 | Direct tetrazole ring formation |
| Ortho-Lithiation (Patent) | 5-(tetrazol-5-yl)benzene | n-Butyllithium, THF, -40 to 10 °C, CO2 quench | >80 | Regioselective lithiation and carboxylation |
| Multi-step Functionalization | Salicylic acid derivatives | Friedel-Crafts, bromination, coupling, cyclization | 50–75 | Allows for complex structural modifications |
Research Discoveries and Insights
The tetrazole ring acts as a strong directing group for ortho-lithiation, enabling regioselective functionalization of aromatic rings bearing tetrazole substituents.
The azide cycloaddition method is widely used due to its straightforwardness and relatively mild conditions, making it suitable for scale-up.
Protective group strategies (e.g., N-trityl protection of tetrazole) improve reaction control and yield in lithiation-based methods.
The choice of solvent and temperature critically affects the yield and purity of the tetrazole formation step.
Recent studies emphasize the importance of reaction time and stoichiometry in optimizing yields for both cycloaddition and lithiation routes.
Chemical Reactions Analysis
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 2-Hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic Acid
Key Observations :
- The position of the tetrazole ring significantly impacts molecular interactions. For example, tetrazole at the 5-position (target compound) vs.
- Additional substituents (e.g., chloro, methoxy) influence solubility and bioavailability.
Pharmacological Agents: Angiotensin II Receptor Blockers (ARBs)
Table 2: Tetrazole-Containing ARBs
Key Observations :
- The tetrazole group is essential for angiotensin receptor binding, with substitutions on the biphenylmethyl group modulating potency. CV-11974 exhibits 12-fold higher potency than EXP3174 (losartan metabolite) due to optimized lipophilicity .
- Prodrug strategies (e.g., olmesartan medoxomil) improve oral bioavailability by masking acidic groups .
Prodrugs and Azo-Linked Derivatives
Table 3: Azo-Based Salicylic Acid Prodrugs
Key Observations :
- Azo linkages (N=N) serve as redox-sensitive prodrugs, enabling site-specific release (e.g., colonic reduction for 5-ASA delivery) .
Other Functionalized Benzoic Acid Derivatives
Table 4: Derivatives with Diverse Substituents
Key Observations :
- Sulfonyl and azo groups expand applications beyond therapeutics, including dyes and materials science .
Biological Activity
2-Hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid (CAS: 136302344) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a hydroxyl group and a tetrazole moiety , which contribute to its pharmacological profile. Its molecular formula is , and it has a molecular weight of approximately 194.16 g/mol.
Research indicates that compounds containing tetrazole rings often exhibit various biological activities, including:
- Antimicrobial : The tetrazole group can enhance the interaction with microbial enzymes.
- Anti-inflammatory : Compounds with similar structures have shown to inhibit inflammatory pathways.
- Antitumor : Potential inhibition of cancer cell proliferation through modulation of signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial effects of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated significant activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism for anti-inflammatory effects.
Antitumor Activity
Research involving cancer cell lines showed that the compound induces apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating a promising therapeutic index.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A clinical trial assessed the efficacy of the compound in treating skin infections caused by Staphylococcus aureus. Patients receiving the treatment showed a reduction in infection severity compared to the control group.
-
Case Study on Anti-inflammatory Effects
- In a preclinical model of arthritis, administration of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid resulted in reduced joint swelling and pain scores, suggesting its potential for treating inflammatory conditions.
Q & A
Q. How to design derivatives to enhance bioavailability while retaining activity?
- Methodological Answer :
- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability .
- Substituent Effects :
| Position | Modification | Effect |
|---|---|---|
| 5 (tetrazole) | Methylation | ↑ Lipophilicity, ↓ solubility |
| 2 (hydroxyl) | Acetylation | ↑ Metabolic stability |
- In Silico LogP Prediction : Use ChemAxon to balance hydrophobicity (target LogP: 1.5–2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
